2-[(4-bromobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide
Overview
Description
2-[(4-bromobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide is a useful research compound. Its molecular formula is C17H18BrNOS2 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.00132 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Properties of Marine-Derived Bromophenols
Research on new nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated potent radical scavenging activities. These compounds, including variations of bromophenol structures, exhibited significant antioxidant capacities, suggesting potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Antimicrobial and Anticancer Activities
The study on various acetamide derivatives, including those with bromophenyl and phenylthio groups, highlighted their promising antimicrobial and anticancer activities. These compounds' synthetic routes and biological evaluations suggest their potential as therapeutic agents (Fahim & Ismael, 2019).
Chemoselective Acetylation in Drug Synthesis
An investigation into the chemoselective acetylation of 2-aminophenol, using immobilized lipase for synthesizing N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, underscores the importance of efficient synthesis methods in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Development of Schistosomicidal Agents
Research focused on synthesizing substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, aiming at potential schistosomicidal activities. This study illustrates the pursuit of novel therapeutic agents against parasitic infections, highlighting the diverse applications of acetamide derivatives in developing new treatments (El-kerdawy et al., 1989).
Coordination Complexes and Antioxidant Activity
A study on pyrazole-acetamide derivatives forming Co(II) and Cu(II) coordination complexes revealed significant insights into the effect of hydrogen bonding on self-assembly processes. These complexes displayed notable antioxidant activities, underscoring the potential for designing metal-based therapeutic agents (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-(2-phenylsulfanylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS2/c18-15-8-6-14(7-9-15)12-21-13-17(20)19-10-11-22-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEGOHIWCNXNQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CSCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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